molecular formula C10H12O2 B1271455 3-Propoxybenzaldehyde CAS No. 67698-61-7

3-Propoxybenzaldehyde

Cat. No.: B1271455
CAS No.: 67698-61-7
M. Wt: 164.2 g/mol
InChI Key: GFFJBSXKNZDYOJ-UHFFFAOYSA-N
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Description

3-Propoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a benzaldehyde derivative where the aldehyde group is substituted at the third position with a propoxy group. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxybenzaldehyde can be synthesized through the reaction of 3-hydroxybenzaldehyde with 1-iodopropane in the presence of a base such as potassium carbonate in N,N-dimethylformamide at room temperature for 36 hours . The reaction yields this compound with a high degree of purity.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like Grignard reagents or organolithium compounds are used for nucleophilic substitution.

Major Products Formed:

    Oxidation: 3-Propoxybenzoic acid.

    Reduction: 3-Propoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3-Propoxybenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various pharmaceuticals and agrochemicals. The compound's reactivity allows for the formation of derivatives through nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes, such as phenylalanine 4-hydroxylase. This enzyme is significant in the metabolism of phenolic compounds, suggesting potential applications in metabolic regulation and therapeutic interventions for metabolic disorders.

Anticancer Properties
Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of human leukemia cells. This property highlights its potential use in developing novel cancer therapies.

Antiviral Activity
The compound has also demonstrated antiviral activity, particularly against H1N1 influenza viruses. Research indicates that it inhibits neuraminidase activity, with IC50 values ranging from 25.13 to 27.73 µM, suggesting its potential as a therapeutic agent in viral infections.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized in producing fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on human leukemia cell lines. The findings indicated a significant reduction in cell proliferation, suggesting its potential role as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antiviral Efficacy

Another research project focused on assessing the antiviral properties of this compound against H1N1 influenza viruses. The study utilized various assays to determine its efficacy, concluding that the compound effectively inhibited viral replication and neuraminidase activity.

Summary Table of Applications

Application Area Details
Chemical Synthesis Intermediate for pharmaceuticals and agrochemicals
Biological Activity Inhibitor of phenylalanine 4-hydroxylase; anticancer properties
Antiviral Activity Inhibits neuraminidase in H1N1 influenza viruses
Industrial Use Production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Propoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then participate in further chemical reactions. The propoxy group can influence the compound’s reactivity and solubility, affecting its interaction with biological molecules.

Comparison with Similar Compounds

    3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.

    4-Propoxybenzaldehyde: The propoxy group is at the fourth position instead of the third.

    3-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 3-Propoxybenzaldehyde is unique due to the position and nature of its substituents, which can significantly influence its chemical reactivity and applications. The propoxy group provides a balance between hydrophobicity and reactivity, making it suitable for various chemical syntheses and applications.

Biological Activity

3-Propoxybenzaldehyde, a member of the benzaldehyde family, is an organic compound characterized by its propoxy group attached to the benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its biological activities and potential applications.

  • Molecular Formula : C10H12O
  • Molecular Weight : 164.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 5736-85-6

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the context of skin sensitization and potential toxicity. Below are key findings from recent studies:

Skin Sensitization

A significant focus has been on evaluating the skin sensitization potential of this compound. Studies utilizing various in vitro assays, such as the KeratinoSens™ assay, have shown mixed results regarding its reactivity with skin proteins:

  • KeratinoSens™ Assay : This assay assesses the activation of the Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative stress. The results indicated that this compound does not significantly activate this pathway, suggesting a low potential for skin sensitization .
  • Human Cell Line Activation Test (h-CLAT) : This test further supports the findings from KeratinoSens™, indicating minimal reactivity towards skin proteins .

Toxicity Assessments

The compound's safety profile has been evaluated through various predictive models and experimental data:

  • Predictive Toxicology Models : The toxicity assessments suggest that this compound exhibits a favorable safety profile with low toxicity observed in animal models and human cell lines. The compound's reactivity towards skin proteins was deemed insufficient to warrant significant concern for sensitization effects .

Case Studies

Two notable case studies highlight the assessment methodologies used for evaluating the biological activity of this compound:

  • Case Study on Skin Sensitization :
    • Utilized a combination of in vitro assays, including Direct Peptide Reactivity Assay (DPRA) and Local Lymph Node Assay (LLNA).
    • Results indicated a low likelihood of sensitization, reinforcing the predictive models' conclusions .
  • Comparative Analysis with Similar Compounds :
    • A comparative study with structurally similar compounds such as vanillin and ethyl vanillin demonstrated that this compound has distinct biological profiles due to its unique propoxy substitution. This substitution enhances solubility and alters its biological activity compared to its analogs .

Summary of Biological Activities

Activity TypeFindings
Skin SensitizationLow potential for sensitization based on KeratinoSens™ and h-CLAT assays
ToxicityMinimal toxicity in animal models; favorable safety profile
Comparative AnalysisUnique propoxy substitution alters biological activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-propoxybenzaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or etherification reactions. A standard approach involves reacting 3-hydroxybenzaldehyde with 1-bromopropane under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetone. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 aldehyde to alkylating agent) are critical to minimize side products such as dialkylated derivatives . Purification often employs column chromatography with ethyl acetate/hexane gradients. For optimization, kinetic studies using TLC or HPLC can track intermediate formation and adjust reaction times .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the propoxy chain (δ ~1.0–1.2 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂) and aldehyde proton (δ ~9.8–10.0 ppm) .
  • FT-IR : Peaks at ~2720 cm⁻¹ (C-H stretch of aldehyde) and ~1680 cm⁻¹ (C=O stretch) validate functional groups .
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 178.1 (C₁₀H₁₂O₂) ensures molecular weight confirmation .

Q. How can researchers ensure purity and stability during storage?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). For stability, store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation of the aldehyde group. Regular NMR checks post-storage are advised to detect degradation .

Advanced Research Questions

Q. How does the electronic nature of the propoxy group influence the reactivity of this compound in cross-coupling reactions?

The electron-donating propoxy group activates the aromatic ring toward electrophilic substitution at the ortho/para positions. However, steric hindrance from the propoxy chain may limit regioselectivity. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetic data from Suzuki-Miyaura couplings with aryl halides reveal optimal catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

Discrepancies arise from measurement methodologies (e.g., shake-flask vs. HPLC for logP). Standardize protocols using reference compounds (e.g., 4-methoxybenzaldehyde) and validate via peer-reviewed databases like NIST Chemistry WebBook . For solubility, use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. How can this compound derivatives be designed for targeted biological activity (e.g., enzyme inhibition)?

Structure-activity relationship (SAR) studies are key. For instance, replacing the propoxy group with bulkier alkoxy chains (e.g., isobutoxy) or introducing electron-withdrawing substituents (e.g., nitro groups) can modulate binding affinity. In vitro assays (e.g., PRMT6 inhibition, as seen in brominated analogs ) combined with molecular docking (AutoDock Vina) guide rational design .

Q. What experimental designs are robust for studying oxidative degradation pathways?

Use accelerated stability testing under varying pH (2–12), temperatures (25–60°C), and oxidants (H₂O₂). LC-MS/MS identifies degradation products (e.g., carboxylic acid derivatives). Isotopic labeling (e.g., ¹⁸O tracing) clarifies mechanisms .

Properties

IUPAC Name

3-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7-8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFJBSXKNZDYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375176
Record name 3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67698-61-7
Record name 3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67698-61-7
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Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxybenzaldehyde (10.0 g) in DMF (120 ml) were added potassium carbonate (15.8 g) and 1-bromopropane (12.1 g), and the mixture was stirred under nitrogen atmosphere at room temperature overnight. Then, water was added to the mixture, which was extracted with ethyl acetate and washed with 1N sodium hydroxide solution twice, with water three times and with saturated brine once. After dried with magnesium sulfate, the solvent was evaporated under reduced pressure to give 3-propoxybenzaldehyde (13.4 g) as colorless liquid.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Combine 3-hydroxybenzaldehyde (7.50 gm; 61.4 mmol), n-propyl iodide (17.3. gm; 102 mmol), and potassium carbonate (16.90 gm; 122 mmol) in 2-butanone (100 mL) and reflux. After 17 h, allow the mixture to cool to room temperature, decant the solution and concentrate by rotary evaporation. Partition the residue between diethyl ether (150 mL) and water (150 mL), separate the layers and extract the aqueous layer with diethyl ether (2×100 mL). Combine organic layers and wash with water, 1 N NaOH, and then water, dry over MgSO4, and concentrate to give a residue. Distill the residue to give the title compound: bp: 122–125° C. (15 mm); TLC (10% Et2O/hexanes; Rf 0.35).
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Synthesis routes and methods IV

Procedure details

Combine 3-hydroxybenzaldehyde (790 g), K2CO3, (1627 g) and DMF (8 L). Add 1-iodopropane (1000 g) and heat to 105° C. and stir for 4 h. Cool to about 50° C. and add water (15 L), continue cooling to about room temperature and add toluene (10 L). Separate the organic layer and extract the aqueous phase with toluene (2×10 L), combine organic phases and wash with NaOH 1N (2×5.8 L), concentrate the combined organic layers in vacuo to afford the title compound.
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Synthesis routes and methods V

Procedure details

For example, (E)-3-(3'-propyloxyphenyl)-2-propenoyl chloride, used in Example 3 (i), can be prepared from commercially available 3-hydroxybenzaldehyde by reacting 3-hydroxybenzaldehyde with 1-iodopropane to give 3-propyloxy benzaldehyde. 3-Propyloxy benzaldehyde is then reacted with malonic acid to give the corresponding propenonic acid which is subsequently converted into (E)-3-(3'-propyloxyphenyl)-2-propenoyl chloride by reaction with oxalyl chloride.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Propoxybenzaldehyde
3-Propoxybenzaldehyde
3-Propoxybenzaldehyde
3-Propoxybenzaldehyde
3-Propoxybenzaldehyde
3-Propoxybenzaldehyde

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